2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
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Overview
Description
2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system and a chloro-substituted aromatic amine, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylaniline and maleic anhydride.
Formation of Intermediate: The initial step involves the reaction of 3-chloro-4-methylaniline with maleic anhydride to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the tetrahydroisoindole ring system.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the cyclization and bridge formation steps. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group or the carbonyl functionalities, resulting in dechlorinated or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the chloro and methanoisoindole groups contributes to its biological activity.
Industry
Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves its interaction with specific molecular targets. The chloro-substituted aromatic amine can interact with enzymes or receptors, potentially inhibiting their activity. The methanoisoindole ring system may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-Chloro-4-fluorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
- 2-{[(3-Bromo-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
- 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione
Uniqueness
The uniqueness of 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione lies in its specific substitution pattern and the presence of the methano bridge. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(3-chloro-4-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-9-2-5-12(7-13(9)18)19-8-20-16(21)14-10-3-4-11(6-10)15(14)17(20)22/h2-5,7,10-11,14-15,19H,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHAZZSMZGWLDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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